(4-Bromophenyl)(2-hydroxyphenyl)methanone
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Overview
Description
(4-Bromophenyl)(2-hydroxyphenyl)methanone, also known as 4’-bromo-2-hydroxybenzophenone, is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.113 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a hydroxyl group attached to another phenyl ring, both connected through a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2-hydroxyphenyl)methanone typically involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods: In industrial settings, the compound can be produced by reacting 4-bromobenzoyl chloride with 2-hydroxybenzene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-bromophenyl-2-hydroxybenzophenone.
Reduction: Formation of 4-bromophenyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(2-hydroxyphenyl)methanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- (4-Chlorophenyl)(2-hydroxyphenyl)methanone
- (4-Fluorophenyl)(2-hydroxyphenyl)methanone
- (4-Iodophenyl)(2-hydroxyphenyl)methanone
Comparison: (4-Bromophenyl)(2-hydroxyphenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
23473-36-1 |
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Molecular Formula |
C13H9BrO2 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(4-bromophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9BrO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H |
InChI Key |
UYOKDPDLSMMUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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